3-(2,5-dimethoxyphenyl)-1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(pyridin-4-ylmethyl)thiourea

Description

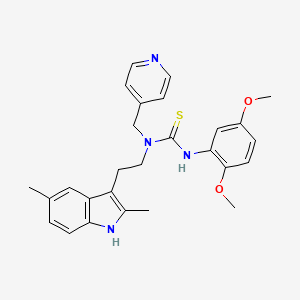

This thiourea derivative features a central thiourea core (NH-CS-NH) with three distinct substituents:

- 3-(2,5-Dimethoxyphenyl): A methoxy-substituted aromatic ring providing electron-donating properties.

- 1-(Pyridin-4-ylmethyl): A pyridine ring, enhancing solubility and metal-coordination capabilities.

Applications may span medicinal chemistry (e.g., kinase inhibition) or materials science, leveraging its aromatic and heterocyclic motifs.

Properties

IUPAC Name |

3-(2,5-dimethoxyphenyl)-1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-1-(pyridin-4-ylmethyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30N4O2S/c1-18-5-7-24-23(15-18)22(19(2)29-24)11-14-31(17-20-9-12-28-13-10-20)27(34)30-25-16-21(32-3)6-8-26(25)33-4/h5-10,12-13,15-16,29H,11,14,17H2,1-4H3,(H,30,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNUSMFZSTTZLFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C2CCN(CC3=CC=NC=C3)C(=S)NC4=C(C=CC(=C4)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2,5-dimethoxyphenyl)-1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(pyridin-4-ylmethyl)thiourea is a complex thiourea derivative that has garnered interest due to its potential biological activities. Thiourea and its derivatives are recognized for a wide range of biological properties including anticancer, antimicrobial, and antioxidant activities. This article delves into the biological activity of this specific compound, supported by relevant data tables and research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure comprises a thiourea group linked to various aromatic and heterocyclic moieties, which are believed to contribute to its biological efficacy.

Anticancer Activity

Thiourea derivatives are known for their anticancer properties. The compound has been evaluated against several cancer cell lines.

Case Studies

- In vitro Studies : Research indicates that thiourea derivatives can exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to the one under study have shown IC50 values ranging from 1.5 µM to 20 µM against leukemia and breast cancer cells .

- Mechanism of Action : The anticancer activity is often attributed to the inhibition of angiogenesis and modulation of signaling pathways involved in cancer progression. The specific compound may interact with proteins such as Bcl-2, leading to apoptosis in cancer cells .

Antioxidant Activity

Antioxidant properties are crucial for protecting cells from oxidative stress.

Experimental Findings

Research has demonstrated that thiourea derivatives exhibit strong antioxidant activity, with some showing IC50 values as low as 45 µg/mL in DPPH assays . The antioxidant potential is linked to the ability of these compounds to scavenge free radicals effectively.

Antimicrobial Activity

Thiourea compounds have also been studied for their antimicrobial effects.

Data Overview

A series of studies have reported that various thiourea derivatives possess significant antibacterial and antifungal activity against pathogenic bacteria and fungi. For instance:

| Compound | % Inhibition | MIC (µg/mL) |

|---|---|---|

| 3a | 25.3 | 98.8 |

| 3b | 0 | NA |

| 3i | 74.9 | 6.4 |

| Isoniazid | 93.5 | 0.195 |

This table summarizes the antimicrobial efficacy of selected thiourea derivatives compared to a standard antibiotic (Isoniazid) .

Structure-Activity Relationship (SAR)

The biological activity of thiourea derivatives is significantly influenced by their structural components. Key findings include:

Scientific Research Applications

The compound 3-(2,5-dimethoxyphenyl)-1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(pyridin-4-ylmethyl)thiourea is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry. This article explores its applications based on current research findings and documented case studies.

Chemical Properties and Structure

The molecular formula of the compound is with a molar mass of approximately 410.51 g/mol. The structure includes a thiourea moiety, which is known for its biological activity, particularly in the development of pharmaceuticals.

Anticancer Activity

Recent studies have highlighted the potential of thiourea derivatives as anticancer agents. For instance, compounds similar to the one discussed have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. A notable study demonstrated that certain thiourea derivatives exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values indicating effective inhibition .

Anti-inflammatory Properties

Thiourea compounds have also been investigated for their anti-inflammatory properties. Research indicates that modifications in the thiourea structure can enhance anti-inflammatory activity, making these compounds promising candidates for treating inflammatory diseases . The incorporation of indole and pyridine groups in the structure may contribute to this biological activity.

Antimicrobial Activity

The antimicrobial potential of thiourea derivatives has been explored extensively. Compounds with similar structures have shown effectiveness against various bacterial strains, suggesting that the compound could be developed as an antimicrobial agent . This application is particularly relevant in the context of rising antibiotic resistance.

Enzyme Inhibition

Thioureas have been identified as potential inhibitors of specific enzymes involved in disease processes. For example, some derivatives have shown promise as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition could lead to new therapeutic strategies for cancer treatment .

Case Study 1: Synthesis and Evaluation of Thiourea Derivatives

A study focused on synthesizing various thiourea derivatives, including those structurally related to the target compound, evaluated their anticancer activities using MTT assays. The results indicated that modifications to the thiourea moiety significantly influenced biological activity, with some compounds exhibiting IC50 values as low as 25 nM against specific cancer cell lines .

Case Study 2: Structure-Activity Relationship (SAR) Analysis

In another research effort, a series of thiourea compounds were analyzed for their structure-activity relationships. The study found that substituents on the phenyl and indole rings played a critical role in enhancing biological activity, emphasizing the importance of molecular design in drug development .

Case Study 3: Docking Studies for Enzyme Interaction

Molecular docking studies conducted on similar compounds revealed insights into their binding interactions with target enzymes like CDK2. These studies provided a theoretical framework supporting the observed biological activities and guided further synthetic modifications to improve efficacy .

Comparison with Similar Compounds

Substituent Diversity and Molecular Features

The target compound’s substituents differentiate it from structurally related thioureas (Table 1):

Table 1: Structural Comparison of Thiourea Derivatives

*Calculated based on substituent molecular formulas.

- Aromatic vs. Aliphatic Substituents: The target compound’s methoxyphenyl and indole groups contrast with the dimethylamino and naphthyl groups in derivatives. This may enhance its binding affinity in biological systems via aromatic interactions .

- Pyridine vs. Carbamate : Unlike Pirimicarb’s carbamate group, the pyridylmethyl substituent in the target compound could facilitate metal coordination or improve solubility in polar solvents.

Stability and Physicochemical Properties

- Stability : Derivatives in require cold storage (0–6°C), likely due to hydrolytic or oxidative degradation . The target compound’s methoxy groups may confer greater stability than aliphatic amines, but experimental validation is needed.

- Solubility : The pyridine moiety could improve aqueous solubility compared to purely aromatic thioureas, though the indole’s hydrophobicity may offset this.

Q & A

Q. Q1: What are the standard synthetic routes for this thiourea derivative, and how can reaction conditions be optimized for purity?

The compound is synthesized via multi-step reactions involving nucleophilic substitution between amines and isothiocyanates. A typical route involves:

- Reacting 2-(2,5-dimethyl-1H-indol-3-yl)ethylamine with 2,5-dimethoxyphenyl isothiocyanate and pyridin-4-ylmethyl isothiocyanate under reflux in dichloromethane or ethanol .

- Critical parameters include temperature control (60–80°C), inert atmosphere (N₂/Ar) to prevent oxidation, and solvent choice (polar aprotic solvents improve yields) .

- Purification via column chromatography or recrystallization ensures >95% purity. Progress is monitored using TLC (Rf ~0.5 in ethyl acetate/hexane) .

Q. Q2: Which analytical techniques are essential for confirming the compound’s structure?

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., indole NH at δ 10–12 ppm, thiourea C=S at ~180 ppm) .

- HPLC : Purity assessment using C18 columns with UV detection at 254 nm .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (expected m/z ~480–500) .

Intermediate-Level Biological Activity Screening

Q. Q3: How can researchers design initial bioactivity assays to evaluate anticancer or anti-inflammatory potential?

- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Anti-inflammatory screening : Measure inhibition of COX-2 or TNF-α in LPS-stimulated macrophages .

- Dose-response curves : Test concentrations from 1 nM to 100 µM, using DMSO as a vehicle control (<0.1% v/v) .

Q. Q4: What structural features correlate with observed bioactivity?

- The thiourea moiety (-NH-CS-NH-) enables hydrogen bonding with target proteins (e.g., kinases) .

- Indole and pyridine rings enhance lipophilicity, improving membrane permeability (logP ~3.5 predicted) .

- Methoxy groups on the phenyl ring modulate electron density, affecting receptor binding .

Advanced Methodological Challenges

Q. Q5: How can stereochemical ambiguities in the thiourea core be resolved?

- X-ray crystallography : Single-crystal analysis resolves spatial arrangement of substituents .

- Chiral HPLC : Separate enantiomers using chiral stationary phases (e.g., Chiralpak AD-H) .

- Computational modeling : DFT calculations (e.g., Gaussian 16) predict stable conformers and torsional angles .

Q. Q6: What strategies mitigate low yields during scale-up synthesis?

- Continuous flow reactors : Improve heat/mass transfer for exothermic steps .

- Catalytic additives : Use DMAP (4-dimethylaminopyridine) to accelerate thiourea formation .

- DoE (Design of Experiments) : Optimize variables (e.g., solvent ratio, temperature) via response surface methodology .

Data Interpretation and Contradictions

Q. Q7: How should researchers address discrepancies in bioactivity data across studies?

Q. Q8: What computational tools predict environmental fate or toxicity?

- EPI Suite : Estimates biodegradability and bioaccumulation potential .

- SwissADME : Predicts ADMET properties (e.g., CYP450 inhibition) .

- Molecular docking (AutoDock Vina) : Screens against protein databases (PDB) to prioritize targets .

Experimental Design for Pharmacological Studies

Q. Q9: How to design a robust in vivo study for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.